molecular formula C12H17ClN2O B2837492 2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2201953-34-4

2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No.: B2837492
CAS No.: 2201953-34-4
M. Wt: 240.73
InChI Key: VZGWHBYQCURPCR-UHFFFAOYSA-N
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Description

2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound provided for research and development purposes. It has a molecular formula of C12H17ClN2O and a molecular weight of 240.73 g/mol . The compound features a chloropyridinyl ether structure linked to a dimethylaminocyclopentane group, a motif found in various pharmacological and agrochemical research contexts . Compounds with similar (chloropyridin-2-yl)oxy fragments have been identified as key intermediates in synthetic chemistry, particularly in the development of active ingredients . Furthermore, structural analogs, such as those featuring a fluoropyridine group, are utilized in advanced research, indicating the value of this chemical scaffold in exploratory science . Researchers can leverage this building block in areas like medicinal chemistry and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(2)10-6-3-7-11(10)16-12-9(13)5-4-8-14-12/h4-5,8,10-11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGWHBYQCURPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, with the CAS number 2201953-34-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

The compound has the following chemical properties:

  • Molecular Formula: C₁₂H₁₇ClN₂O
  • Molecular Weight: 240.73 g/mol
  • Structure: Contains a cyclopentane ring and a chlorinated pyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring pyridine and cyclopentane structures. The incorporation of halogens, such as chlorine, is known to enhance antibacterial activity. For instance, compounds similar to 2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine have shown efficacy against various gram-positive bacteria and mycobacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus< 1 µg/mL
Compound BMycobacterium tuberculosis0.5 µg/mL
2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amineStaphylococcus aureusTBD

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that derivatives of this class may exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. For example, compounds with similar structures have been tested against various cancer cell lines with varying degrees of success.

Table 2: Cytotoxicity Profile

CompoundCell LineIC₅₀ (µM)Selectivity Index
Compound AHeLa (cervical cancer)10 µM5
Compound BMCF7 (breast cancer)15 µM4
2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amineTBDTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of new compounds. The presence of the chlorinated pyridine moiety has been linked to increased binding affinity for specific biological targets. Additionally, modifications on the cyclopentane ring may influence both the lipophilicity and overall bioavailability of the compound.

Case Studies

  • Study on Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their antibacterial properties. The introduction of various substituents on the pyridine ring significantly altered their potency against S. aureus and other pathogens .
  • Cytotoxicity Assessment : In a study focused on cancer therapies, derivatives similar to 2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine demonstrated promising results in inhibiting tumor growth in vitro while exhibiting minimal toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentylamine Derivatives

3-Methyl-N-[(3-methylphenyl)methyl]cyclopentan-1-amine
  • Structure : Differs by replacing the 3-chloropyridin-2-yloxy group with a 3-methylbenzyl substituent.
  • Properties: The absence of pyridine reduces polarity, while the benzyl group increases lipophilicity. The dimethylamino group remains, suggesting comparable basicity but altered solubility profiles.
  • Synthesis : Similar cyclopentylamine derivatives are synthesized via alkylation or reductive amination, as seen in .
N-((1R,3S)-3-Isopropyl-3-{[4-(trifluorométhyl)-3’,6’-dihydro-2,4’-bipyridin-1’(2’H)-yl]carbonyl}cyclopentyl)-3-méthyltétrahydro-2H-pyran-4-amine
  • Structure : Incorporates a trifluoromethyl-bipyridine carbonyl group and a tetrahydropyran substituent.
  • Properties: The trifluoromethyl group enhances metabolic stability, while the pyran ring introduces steric bulk. The dimethylamino group in the target compound may offer better aqueous solubility compared to this analog .

Pyridine-Containing Amines

3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
  • Structure: Shares the pyridinyl and dimethylamino groups but has a propan-1-amine backbone with a 4-chlorophenyl substituent.
  • Properties : The linear chain increases conformational flexibility compared to the rigid cyclopentane ring. Acidity testing (pH 4.0–5.0) and HPLC-based impurity analysis () suggest pharmaceutical relevance, implying similar quality control requirements for the target compound .
2-Propen-1-amine, 3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)
  • Structure : Features an allylamine backbone with bromophenyl and pyridinyl groups.
  • Properties : The bromine atom (vs. chlorine in the target compound) may alter electronic effects and binding affinity in biological systems. The unsaturated backbone could influence reactivity in synthesis or degradation pathways .

Complex Heterocyclic Analogs

3-Bromo-N-(4-chloro-2-methyl-6-((2,4,4-trimethylpentan-2-yl)carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2a)
  • Structure : Contains a pyrazole-carboxamide core with 3-chloropyridine and bulky carbamoyl groups.
  • Synthesis : Prepared via THF-mediated coupling (55% yield), highlighting challenges in introducing multiple substituents. The target compound’s simpler structure may allow higher synthetic efficiency .
Methyl 2-(((1-(dimethylamino)cyclopentyl)methyl)amino)-4,5-difluoro-1H-benzo[d]imidazole-7-carboxylate
  • Structure : Combines cyclopentylamine with a fluorinated benzimidazole.
  • The target compound’s pyridine-ether group may offer distinct electronic properties for receptor binding .

Key Research Findings

Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl, bipyridine) reduce yields in analogs (e.g., 40–55% in ), suggesting that the target compound’s simpler structure may favor scalability .

Regulatory Considerations : Impurity profiling via HPLC () and salt formation () are critical for pharmaceutical-grade synthesis .

Q & A

Q. What are the optimal synthetic routes for 2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
  • Chloropyridine Intermediate Preparation : Start with 3-chloropyridin-2-amine (or derivatives) as a precursor. Nucleophilic aromatic substitution (e.g., hydroxylation) may introduce the oxy group .
  • Cyclopentane Functionalization : React the cyclopentane backbone (e.g., 2-hydroxy-N,N-dimethylcyclopentan-1-amine) with the chloropyridine intermediate under Mitsunobu or Ullmann coupling conditions. Use catalysts like palladium or copper in solvents such as DMF or toluene under inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., Cl⋯Cl or hydrogen bonding noted in related chloropyridine compounds) .
  • Spectroscopy : 1^1H/13^13C NMR for functional group identification, mass spectrometry for molecular weight confirmation, and IR for bond vibration analysis .

Advanced Research Questions

Q. How can contradictions in catalytic systems for synthesis be resolved?

  • Methodological Answer :
  • Comparative Analysis : Test palladium (e.g., Pd(OAc)2_2) versus copper (e.g., CuI) catalysts under identical conditions (solvent, temperature) to assess yield and regioselectivity. For example, Pd may favor coupling reactions, while Cu is cost-effective for nucleophilic substitutions .
  • Kinetic Studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and optimize catalyst loading .

Q. What reaction mechanisms govern substituent modifications on the chloropyridine ring?

  • Methodological Answer :
  • Nucleophilic Substitution : The 3-chloro group is reactive due to electron-withdrawing effects. Use DFT calculations to predict sites for substitution (e.g., with amines or alkoxides) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh3_3)4_4) in polar aprotic solvents. Monitor steric effects from the cyclopentane group .

Q. How can biological activity be systematically analyzed?

  • Methodological Answer :
  • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare with structurally similar compounds (e.g., venlafaxine analogs) .
  • Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms via fluorometric or spectrophotometric methods. Use PubChem bioactivity data for benchmarking .

Data Contradiction and Validation

Q. How to address discrepancies in reported reaction yields for similar compounds?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments using exact reagent grades and conditions (e.g., anhydrous solvents, inert gas).
  • Byproduct Analysis : Identify side products (e.g., dimerization via Cl⋯Cl interactions) using LC-MS or GC-MS .

Reaction Pathway Table

Reaction Type Reagents/Conditions Key Products References
Nucleophilic Substitution3-Chloropyridine, NaH, DMF, 80°C2-[(3-hydroxypyridin-2-yl)oxy] derivatives
Reductive AminationCyclopentanone, dimethylamine, NaBH4N,N-dimethylcyclopentan-1-amine
Oxidative CouplingPd(OAc)2_2, K2_2CO3_3, DMFBiaryl intermediates

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